Rubidium oxide (Rb2O)

描述

Rubidium oxide (Rb2O) is a chemical compound composed of the elements rubidium and oxygen . It is a yellow or yellowish-brown crystalline solid . Despite not being as commonly known as some other chemical compounds, it plays a vital role in numerous scientific research and applications .

Synthesis Analysis

The synthesis of rubidium oxide involves a direct combination of rubidium and oxygen, generally under conditions of controlled temperature and pressure . The chemical equation for this reaction is as follows:2Rb (s) + 1/2O2 (g) → Rb2O (s) This reaction is exothermic and releases a significant amount of energy .

Molecular Structure Analysis

The alkali metal oxides M2O (M = Li, Na, K, Rb) crystallise in the antifluorite structure . In the antifluorite motif, the positions of the anions and cations are reversed relative to their positions in CaF2, with rubidium ions 4-coordinate (tetrahedral) and oxide ions 8-coordinate (cubic) .Chemical Reactions Analysis

Rubidium oxide is highly reactive due to the presence of rubidium, an alkali metal . When rubidium oxide comes into contact with water, it forms rubidium hydroxide, a strong base . The reaction is as follows:Rb2O (s) + H2O (l) → 2RbOH (aq) This reaction is highly exothermic and can potentially be dangerous .

Physical And Chemical Properties Analysis

Rubidium oxide has a high melting point of around 695.0 degrees Celsius, which is attributed to the ionic bonds formed between the positively charged rubidium ions (Rb+) and the negatively charged oxide ions (O2-) . Its molecular weight is approximately 186.94 g/mol, and it’s not soluble in water or alcohol .安全和危害

Rubidium oxide is highly reactive and can pose risks if improperly disposed of or accidentally released into the environment . It can potentially contaminate water sources and soil, posing harm to aquatic life and vegetation . From a health perspective, rubidium oxide is hazardous if inhaled, ingested, or if it comes in contact with the skin or eyes . Adequate personal protective equipment (PPE), including lab coats, gloves, and eye protection, is mandatory when handling this compound .

未来方向

Rubidium oxide has shown significant potential in more specialized areas. It plays a key role in the creation of certain types of superconductors, devices that can conduct electricity without resistance . This is due to the property of rubidium ions to accept and donate electrons easily, thereby aiding in superconductivity . Further, in the field of atomic and molecular research, rubidium oxide is used to produce ultra-cold rubidium molecules, leading to advancements in quantum computing and quantum physics research . These applications, though highly specialized, underline the value and versatility of this compound .

属性

IUPAC Name |

rubidium(1+);hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2Rb/h1H2;;/q;2*+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBWCLMMHLCMAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

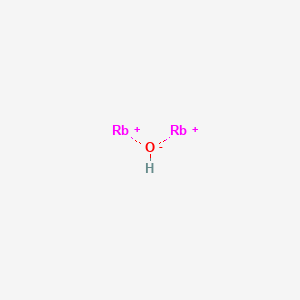

[OH-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HORb2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow chunks; [Alfa Aesar MSDS] | |

| Record name | Rubidium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15277 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubidium oxide | |

CAS RN |

18088-11-4 | |

| Record name | Rubidium oxide (Rb2O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018088114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium oxide (Rb2O) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirubidium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)